

## Application Note: GC-MS Analysis of Ethyl 4-(butylamino)benzoate

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Compound of Interest

Compound Name: Ethyl 4-(butylamino)benzoate

Cat. No.: B140794

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#### **Abstract**

This application note details a comprehensive protocol for the qualitative and quantitative analysis of **Ethyl 4-(butylamino)benzoate** using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined is suitable for the identification and quantification of this compound in various sample matrices, which is pertinent for quality control, impurity profiling, and metabolic studies in drug development. This document provides detailed experimental procedures, data presentation, and visual representations of the analytical workflow and mass spectral fragmentation pathway.

#### Introduction

**Ethyl 4-(butylamino)benzoate** is an organic compound with applications in chemical synthesis and is structurally related to other benzoate esters used in the pharmaceutical and cosmetic industries.[1][2] Accurate and reliable analytical methods are essential for its characterization and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it an ideal technique for the analysis of semi-volatile compounds like **Ethyl 4-(butylamino)benzoate**.[3] This note provides a standardized method for GC-MS analysis, ensuring reproducible and accurate results.

## **Experimental Protocols**



#### **Sample Preparation**

Proper sample preparation is crucial for accurate GC-MS analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

- Standard Solution Preparation:
  - Accurately weigh approximately 10 mg of Ethyl 4-(butylamino)benzoate reference standard.
  - Dissolve in a suitable volatile organic solvent such as ethyl acetate, methanol, or dichloromethane to a final concentration of 1 mg/mL to create a stock solution.[4]
  - Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 μg/mL).
- Sample Extraction from a Matrix (General Procedure):
  - For solid samples, a suitable extraction technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) should be employed to isolate the analyte from the matrix.[3]
     [5]
  - For liquid samples, a direct dilution with a compatible organic solvent may be feasible.
     Ensure the final sample concentration is within the calibration range.[4]
  - Samples should be free of particulate matter; centrifugation or filtration is recommended.
     [3]
  - The final sample should be dissolved in a volatile solvent suitable for GC-MS.[4] Aqueous solutions are generally not suitable for direct injection.[4]

#### **GC-MS Instrumentation and Parameters**

The following parameters are recommended for the analysis of **Ethyl 4- (butylamino)benzoate**. These may be adjusted to optimize separation and detection on the specific instrument being used.

Table 1: GC-MS Instrument Parameters



Parameter	Setting	
Gas Chromatograph		
Column	HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 μm film thickness	
Inlet Temperature	250°C	
Injection Mode	Splitless (1 μL injection volume)	
Carrier Gas	Helium, constant flow rate of 1.0 mL/min	
Oven Program	Initial temperature 80°C, hold for 2 minutes; ramp at 15°C/min to 280°C, hold for 5 minutes	
Mass Spectrometer		
Ion Source Temperature	230°C	
Ionization Mode	Electron Ionization (EI)	
Ionization Energy	70 eV	
Mass Scan Range	50 - 350 amu	
Solvent Delay	3 minutes	

#### **Data Presentation**

The analysis of **Ethyl 4-(butylamino)benzoate** by GC-MS yields characteristic quantitative data that can be used for its identification and quantification.

Table 2: Quantitative Data for Ethyl 4-(butylamino)benzoate

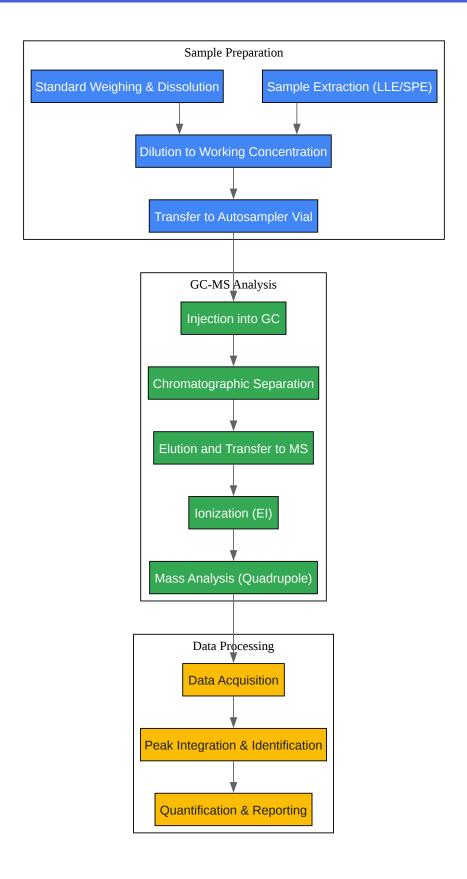


Parameter	Value	Source
Molecular Formula	C13H19NO2	[2]
Molecular Weight	221.30 g/mol	[2]
Retention Time (approx.)	12.5 - 13.5 minutes (under conditions in Table 1)	
Molecular Ion [M] <sup>+*</sup> (m/z)	221	_
Key Fragment Ions (m/z)		_
Base Peak	178	_
Other Significant Fragments	150, 120, 92	_
Limit of Detection (LOD)	To be determined by user validation	
Limit of Quantification (LOQ)	To be determined by user validation	_

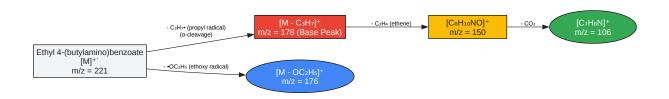
# Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of **Ethyl 4- (butylamino)benzoate**.









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